molecular formula C12H21NO5 B3365847 4-Methoxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 1263377-95-2

4-Methoxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No. B3365847
M. Wt: 259.3 g/mol
InChI Key: HZCNIGRPBBQZMH-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester” is a chemical with the molecular formula C12H21NO5 . It has a molecular weight of 259.3016 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that piperidine derivatives are often synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

This compound contains a total of 39 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

The compound is an off-white solid . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 4-Methoxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester is a significant intermediate in organic synthesis, particularly in the synthesis of pharmacologically active molecules. For instance, it can be utilized in nucleophilic aromatic substitution reactions, as demonstrated by Pietra and Vitali (1972), where piperidine derivatives undergo substitution reactions without base catalysis, suggesting an addition-elimination mechanism with rapid expulsion of the nitro-group from the intermediate. This process is crucial for the synthesis of compounds with potential pharmaceutical applications (Pietra & Vitali, 1972).

Industrial Applications

In the context of industrial applications, the compound plays a role in the synthesis of Vandetanib, a therapeutic agent. Mi (2015) analyzed different synthetic routes for Vandetanib, highlighting the importance of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate in producing the title compound with higher yields and commercial value for manufacturing scale. This underscores the compound's utility in streamlining synthetic pathways for complex pharmaceuticals (Mi, 2015).

Biotechnological Routes

Biotechnological applications of derivatives from lactic acid, a related compound, indicate a potential pathway for producing value-added chemicals from biomass. Gao, Ma, and Xu (2011) reviewed the production of valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester from lactic acid through chemical and biotechnological routes, highlighting the green chemistry potential and the role of such intermediates in developing sustainable industrial processes (Gao, Ma, & Xu, 2011).

Environmental Considerations

The environmental fate and behavior of related ester compounds, such as parabens (esters of para-hydroxybenzoic acid), have been extensively reviewed, indicating the potential environmental impact of synthetic esters. Haman et al. (2015) discussed the ubiquitous presence of parabens in water and sediments, attributing it to the widespread use of paraben-based products and their continuous introduction into the environment. This research reflects the broader context of synthetic ester compounds' environmental interactions and the need for understanding their ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(17-4)7-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCNIGRPBBQZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148579
Record name 1,2-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

CAS RN

1263377-95-2
Record name 1,2-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263377-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

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